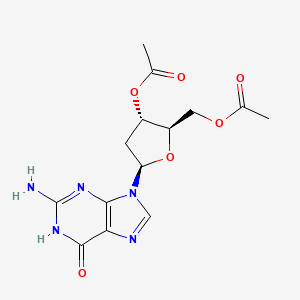

2'-Deoxy-3',5'-di-O-acetylguanosine

Description

Overview of 2'-Deoxy-3',5'-di-O-acetylguanosine within Deoxyribonucleoside Chemistry

This compound is a derivative of the naturally occurring nucleoside 2'-deoxyguanosine (B1662781). nist.govnih.gov Its structure is characterized by the addition of acetyl (CH₃CO) groups to the hydroxyl functions at the 3' and 5' positions of the deoxyribose sugar ring. These acetyl groups serve as protecting groups, rendering the hydroxyls unreactive to many conditions used in subsequent synthetic steps.

This protection is particularly useful because it leaves the N2 amino group and the N1 imino proton on the guanine (B1146940) base available for other modifications, or protects the sugar moiety while the base itself is modified. As a di-acetylated compound, it serves as a key intermediate or building block for the synthesis of a wide range of modified nucleosides and nucleoside analogues. researchgate.net Its unique chemical structure allows for the development of novel compounds with potential applications in various fields.

Academic Relevance and Research Context of the Compound

The academic and research applications of this compound are significant, primarily leveraging its role as a versatile synthetic precursor. It is a readily available starting material for multi-step syntheses of clinically important compounds.

A prominent example is its use in the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a drug used in the treatment of certain types of leukemia and multiple sclerosis. medchemexpress.com The synthesis involves the transformation of the protected 2'-deoxyguanosine into the desired chlorinated adenine (B156593) analogue.

Furthermore, this compound is employed in studies investigating DNA damage. Researchers use this compound as a model system to study the products formed when DNA is exposed to oxidizing agents or radiation. For instance, studies have examined the reaction products of this compound with hypobromous acid and with UV light in the presence of photosensitizers like uric acid. nih.gov These studies help to identify and characterize the specific lesions that can form in DNA, providing insight into the mechanisms of mutagenesis and carcinogenesis. nih.gov The acetyl groups in these model studies improve the solubility of the nucleoside in organic solvents and facilitate the separation and identification of reaction products using techniques like HPLC. nih.gov

Properties of this compound

| Property | Value |

| CAS Number | 69992-10-5 coompo.com |

| Molecular Formula | C₁₄H₁₇N₅O₆ coompo.comchemspider.comscbt.com |

| Molecular Weight | 351.32 g/mol scbt.com |

| Appearance | Off-White Solid coompo.com |

| Synonyms | 2'-Deoxyguanosine 3',5'-Diacetate; 3',5'-Di-O-acetyldeoxyguanosine; NSC 76761 coompo.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGYRDUIRRZJHS-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Deoxy 3 ,5 Di O Acetylguanosine

Historical Development of Nucleoside Acylation and Selective Protection Strategies

The journey to develop effective antiviral and anticancer therapies has been intrinsically linked to the progress in synthetic chemistry for modifying nucleosides. nih.gov Early efforts in creating nucleoside analogues quickly revealed the challenge of selectively modifying the sugar moiety without causing unwanted reactions on the nucleobase. nih.gov Nucleosides contain multiple reactive sites, including hydroxyl groups on the sugar and amino groups on the purine (B94841) or pyrimidine (B1678525) base, all of which can react with acylating agents. nih.gov

Classical and Modern Synthetic Routes from 2'-Deoxyguanosine (B1662781)

The synthesis of 2'-Deoxy-3',5'-di-O-acetylguanosine from its parent nucleoside, 2'-deoxyguanosine, primarily involves the esterification of the sugar's hydroxyl groups. The key challenge lies in achieving selectivity for the 3'- and 5'-hydroxyls over the exocyclic N2-amino group and the O6-lactam function of the guanine (B1146940) base.

Direct Acylation Procedures at the 3' and 5' Hydroxyl Groups

Direct acylation is the most straightforward approach to synthesizing this compound. A common and classical method involves treating the nucleoside with an acetylating agent in the presence of a base. A standard laboratory procedure utilizes acetic anhydride (B1165640) (Ac₂O) as the acetyl source and pyridine (B92270) as the solvent and base. nih.gov The reaction proceeds by dissolving the starting nucleoside in pyridine, cooling the mixture, and then adding acetic anhydride. The mixture is stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov

A more recent and highly practical method for direct acetylation employs a mixture of acetic anhydride and acetic acid as both the acetylating reagent and a reusable solvent. researchgate.net This approach has proven efficient for a wide range of nucleosides, including those with sensitive functional groups. The process is robust and has been successfully applied to large-scale syntheses. researchgate.net This method often avoids the need for a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which can be difficult to remove. researchgate.net

The general reactivity of hydroxyl groups in nucleosides follows the order: 5'-OH > 3'-OH > 2'-OH, due to the primary 5'-hydroxyl being less sterically hindered than the secondary hydroxyls. This inherent difference in reactivity facilitates the diacylation at the 3' and 5' positions in 2'-deoxyguanosine, which lacks the 2'-hydroxyl group.

Regioselective Protection Approaches in Nucleoside Synthesis

Achieving regioselectivity—the preferential reaction at one functional group over others—is a central theme in nucleoside synthesis. While direct acylation of 2'-deoxyguanosine at the 3' and 5' positions is relatively straightforward due to the higher reactivity of the hydroxyl groups compared to the N2-amino group under specific conditions, challenges can arise. The N2-amino group of guanine can also be acylated, leading to undesired side products such as N²,3',5'-triacetyl-2'-deoxyguanosine.

Modern synthetic chemistry has focused on developing methods that enhance O-acylation over N-acylation without the need for traditional protecting groups. nih.gov The choice of solvent and catalyst system is crucial. For instance, the use of catalytic DMAP can activate the O-H bond, promoting selective O-acylation. nih.gov Conversely, in the absence of such a catalyst, the intrinsically higher nucleophilicity of the amino group can lead to preferential N-acylation. nih.gov Therefore, reaction conditions are carefully chosen to favor the formation of the desired 3',5'-di-O-acetyl product. In some cases, enzymatic reactions using lipases have been employed to achieve highly selective acylation of nucleoside hydroxyl groups, offering a versatile and mild alternative to purely chemical methods. acs.org

Optimization of Reaction Conditions for Efficient Guanosine (B1672433) Diacylation

The efficiency of the diacylation of 2'-deoxyguanosine is highly dependent on the optimization of reaction parameters such as the choice of acetylating agent, solvent, temperature, and reaction time. A significant advancement in this area is the use of an acetic anhydride/acetic acid mixture as a reusable solvent system. researchgate.net This method has been shown to be highly efficient for the acetylation of a variety of nucleosides, providing high yields and simplifying the production process. researchgate.net

The robustness of this system is demonstrated by its applicability to a broad scope of nucleoside structures, including those used in clinical drugs. The reusability of the solvent system also presents a considerable cost reduction, making it attractive for industrial-scale synthesis. researchgate.net The table below, based on findings from a study on practical nucleoside acetylation, illustrates the typical conditions and yields for the acylation of various nucleosides using this optimized method.

| Starting Nucleoside | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Inosine | 2',3',5'-tri-O-acetylinosine | 1 | 96 |

| Guanosine | N²,2',3',5'-tetra-O-acetylguanosine | 1 | 94 |

| Uridine | 2',3',5'-tri-O-acetyluridine | 1 | 98 |

| Adenosine | N⁶,2',3',5'-tetra-O-acetyladenosine | 1 | 95 |

| 2'-Deoxyinosine | 3',5'-di-O-acetyl-2'-deoxyinosine | 1.5 | 95 |

Data derived from research on the practical acetylation of nucleosides using an acetic anhydride/acetic acid solvent system. researchgate.net The conditions typically involve reacting the nucleoside in the Ac₂O/AcOH mixture at room temperature.

Preparative Scale Synthesis and Yield Considerations

The transition from a laboratory-scale reaction to a preparative or industrial-scale synthesis introduces new challenges, including temperature control, reagent mixing, and product isolation. For this compound, which is a valuable starting material for other complex nucleosides, efficient large-scale production is crucial. google.com

The optimized procedure using the acetic anhydride/acetic acid solvent system has been successfully scaled up to produce 200-gram quantities of acetylated nucleosides with consistently high yields. researchgate.net This demonstrates the method's industrial viability. In such large-scale preparations, the work-up procedure is a key consideration. After the reaction, quenching with an alcohol like methanol (B129727) may be performed, followed by co-evaporation with a solvent such as toluene (B28343) to remove residual acetic acid and anhydride. nih.gov The product is then typically isolated through crystallization or chromatography. The high yields (often exceeding 90%) reported for these optimized, direct acetylation methods make the synthesis of this compound an efficient and economically feasible process on a preparative scale. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Deoxy 3 ,5 Di O Acetylguanosine

Transformations at the Guanine (B1146940) Nucleobase Moiety

The guanine component of 2'-Deoxy-3',5'-di-O-acetylguanosine is a primary site for a range of functionalization reactions, allowing for the introduction of diverse chemical entities to modulate its biological activity and properties.

C6 Functionalization: Sulfonylation and Chlorodeoxygenation Pathways

The C6 position of the guanine nucleobase is susceptible to nucleophilic substitution, a pathway often initiated by enhancing the leaving group potential of the C6-oxo group. One common strategy involves sulfonylation. For instance, treatment of 2',3',5'-tri-O-acetylguanosine with reagents like mesitylenesulfonyl chloride can yield the corresponding O6-sulfonyl derivative. researchgate.net This intermediate is then primed for subsequent reactions. A notable application is the palladium-mediated Suzuki cross-coupling reaction, where the O6-(2-mesitylenesulfonyl) derivative of 2'-deoxyguanosine (B1662781) can be coupled with arylboronic acids to synthesize 2-amino-6-arylpurine 2'-deoxynucleosides. researchgate.net

Another key transformation at the C6 position is chlorodeoxygenation. This reaction replaces the C6-oxo group with a chlorine atom, creating a versatile intermediate for further substitutions. For example, the protected analogue of 2-amino-6-chloropurine (B14584) arabinoside can be synthesized and subsequently used in the preparation of other modified nucleosides. nih.gov

C2 Amino Group Modifications: Diazotization and Halogenation Reactions

The exocyclic C2 amino group of the guanine moiety provides another handle for chemical modification. Diazotization, a classic reaction in aromatic chemistry, can be applied to this primary amine. This process, typically carried out using nitrosyl compounds in a suitable solvent, can convert the amino group into a diazonium salt. google.com These diazonium intermediates are highly reactive and can undergo a variety of subsequent transformations, including Sandmeyer-type reactions to introduce halogens or other functional groups.

Halogenation at the C2 position can also be achieved through other routes. While direct halogenation can be challenging, indirect methods involving the modification of the C2-amino group are often employed. For instance, a tRNA modification known as lysidine (B1675763) involves the conjugation of lysine (B10760008) to the C2 position of a cytidine (B196190), which can be considered a functional modification of an amino group. nih.gov

Site-Specific C8-Metalation via Oxidative Addition with Organometallic Reagents

The C8 position of the purine (B94841) ring is another site amenable to functionalization. Site-specific metalation at this position can be achieved through oxidative addition reactions with organometallic reagents. This approach allows for the direct introduction of a carbon-metal bond, which can then be used in a variety of cross-coupling reactions to form C-C, C-N, or C-S bonds. For example, palladium catalysts are often employed to facilitate the acylation of purine substrates, including 3',5'-di-O-acetyl-2'-deoxy adenosine, at the C8 position. researchgate.net

Radical-Induced Alkylation Reactions on the Purine Ring (e.g., Methylation at C8 and N2)

Radical reactions offer an alternative pathway for modifying the purine ring. Iron-containing minerals, for example, can generate reactive oxygen species that lead to the oxidation of the purine moiety of 2'-deoxyribonucleosides. nih.gov This can result in the formation of products like 7,8-dihydro-8-oxo-2'-deoxyguanosine. nih.gov Furthermore, radical-induced alkylation, such as methylation, can occur at various positions on the purine ring, including C8 and N2. These reactions can be initiated by various radical sources and provide a means to introduce alkyl groups, which can significantly alter the steric and electronic properties of the nucleoside.

Modifications of the Deoxyribose Sugar Moiety

The deoxyribose portion of this compound, with its acetyl protecting groups, is also a target for strategic chemical manipulation.

Regioselective Deacetylation Strategies for Subsequent Functionalization

The acetyl groups at the 3' and 5' positions of the deoxyribose sugar serve as protecting groups, but their selective removal is crucial for subsequent functionalization at these positions. Regioselective deacetylation allows for the targeted deprotection of one hydroxyl group while leaving the other protected. nih.gov This selective deprotection is a key step in the synthesis of partially substituted nucleoside intermediates. nih.gov For instance, enzymatic methods, such as those employing lipases, can achieve regioselective deacetylation. nih.gov The choice of enzyme and reaction conditions (e.g., hydrolysis versus alcoholysis) can influence which acetyl group is removed, providing access to either the 3'-OH or 5'-OH group for further reactions like phosphorylation or conjugation to other molecules. nih.gov

Anomeric Center Reactivity in Glycosylation Chemistry

The anomeric center of this compound is a focal point for synthetic modifications, particularly in the realm of glycosylation chemistry. This reactivity is pivotal for the construction of novel nucleoside analogues and oligonucleotides. The acetyl groups at the 3' and 5' positions of the deoxyribose moiety enhance the solubility of the nucleoside in organic solvents, which is advantageous for synthetic manipulations.

A prevalent method for forming the N-glycosidic bond is the silyl (B83357) method, a variation of the Vorbrüggen glycosylation. This typically involves the reaction of a silylated purine or pyrimidine (B1678525) base with a protected sugar halide. In the case of synthesizing 2'-deoxyribonucleosides, a 1-chloro-2-deoxy-3,5-di-O-protected-ribofuranose is often used. The stereochemical outcome of this reaction, yielding either the α or β anomer, is a critical consideration. For instance, the SnCl4-catalyzed condensation of a silylated pyrimidin-2-one with 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-d-ribofuranose can be directed to favor either the β or α anomer by controlling the reaction temperature. nih.gov A reaction under kinetic control at a lower temperature (-33°C) can result in a 3:1 ratio of β to α anomers, while thermodynamic control at a higher temperature (+35°C) can predominantly yield the α anomer with a 4:1 ratio. nih.gov The separation of these anomers is often achievable through crystallization. nih.gov

Photochemical Transformations of this compound

The guanine base within this compound is the most susceptible of the canonical DNA bases to oxidation, making its photochemical transformations a key area of study for understanding DNA damage.

Photosensitized Reactions under Ultraviolet Irradiation

Exposure of this compound to ultraviolet (UV) light, especially in the presence of a photosensitizer, can lead to a variety of chemical modifications. For example, uric acid has been identified as a photosensitizer for nucleoside reactions upon irradiation with UV light at wavelengths longer than 300 nm. nih.gov Such photosensitized reactions can generate several products from the acetylated derivative of 2'-deoxyguanosine. nih.gov The use of the acetylated form, 3',5'-di-O-acetyl-2'-deoxyguanosine, improves the retention and separation of the resulting photoproducts during analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Characterization of Oxidative Adducts and Damage Products (e.g., spiroiminodihydantoin, imidazolone, dehydro-iminoallantoin nucleosides)

The photosensitized oxidation of 3',5'-di-O-acetyl-2'-deoxyguanosine gives rise to several major oxidative damage products. These products are typically separated by HPLC and identified by comparing their UV and mass spectrometry (MS) spectra with previously reported data. nih.gov

Key identified products include:

Spiroiminodihydantoin (Sp) nucleosides: These are significant oxidation products of guanine. nih.gov

Imidazolone (Iz) nucleosides: Another major product resulting from the oxidation of the guanine moiety. nih.gov

Dehydro-iminoallantoin nucleosides: These are also formed during the photosensitized reaction. nih.gov

The formation of these products can proceed through intermediates. For instance, the concentration of 8-oxo-AcdGuo (the acetylated 8-oxo-2'-deoxyguanosine) peaks early during UV irradiation and then decreases, suggesting it is an intermediate in the formation of other products like the spiroiminodihydantoin nucleoside. nih.gov The spirohydantoin nucleoside is understood to be a two-step oxidation product of deoxyguanosine, proceeding via the 8-oxo-deoxyguanosine intermediate. nih.gov

| Product Class | Common Abbreviation | Precursor |

| Spiroiminodihydantoin | Sp | 8-oxo-2'-deoxyguanosine |

| Imidazolone | Iz | 2'-deoxyguanosine |

| Dehydro-iminoallantoin | 2'-deoxyguanosine |

Stability and Degradation Pathways under Defined Chemical Conditions

The stability of this compound is a crucial factor for its handling and application in chemical synthesis. The compound is susceptible to degradation under certain conditions.

The acetyl protecting groups can be removed under basic conditions. The N-glycosidic bond is susceptible to cleavage under acidic conditions, a process known as depurination. This lability is a general characteristic of purine deoxyribonucleosides.

Furthermore, the molecule can be modified by reactive species. For example, oxidized tetrahydrofuran (B95107) (THF), a common solvent, can react with 2'-deoxyguanosine to form adducts. nih.gov This highlights the importance of using purified solvents and controlled reaction conditions to prevent unwanted side reactions and degradation of the nucleoside. The structural characterization of such adducts is typically performed using spectroscopic methods after isolation by reverse-phase HPLC. nih.gov

Applications As a Key Intermediate in Complex Chemical Synthesis

Role in the Synthesis of Modified Deoxyribonucleosides

The protected nature of 2'-Deoxy-3',5'-di-O-acetylguanosine makes it an ideal starting material for the synthesis of a wide array of modified deoxyribonucleosides, which are crucial for pharmaceutical research and diagnostics.

A significant application of this compound is in the synthesis of 2-halo-2'-deoxyadenosine analogs, such as the clinical drug Cladribine (2-chloro-2'-deoxyadenosine). The synthesis is a multi-step process that starts from the readily available 3',5'-di-O-acetyl-2'-deoxyguanosine. google.com

The process involves the transformation of the 2-amino group of the guanine (B1146940) base into a halo group. google.com A key step is a non-aqueous diazotization/halo-dediazoniation reaction. google.comgoogle.com For instance, the synthesis of 2-chloro-2'-deoxyadenosine can be achieved by first converting the 6-oxo group into a more reactive leaving group, followed by the replacement of the 2-amino group with a chloro group. google.comgoogle.com The acetyl protecting groups on the sugar are stable during these transformations and are removed in the final step to yield the desired product. google.com

Table 1: Synthesis of 2-Chloro-2'-deoxyadenosine from this compound

| Step | Description | Reagents | Starting Material | Product |

|---|---|---|---|---|

| 1 | Protection of 6-oxo group | 2,4,6-triisopropylbenzenesulfonyl chloride (TIPBS-Cl), DMAP, Et₃N | 3′,5′-di-O-acetyl-2′-deoxyguanosine | 3',5'-di-O-acetyl-6-O-(2,4,6-triisopropylbenzenesulfonyl)-2'-deoxyguanosine |

| 2 | Diazotization/Chloro-dediazoniation | Acetyl chloride, Benzyltriethylammonium nitrite (B80452) (BTEA-NO₂) | Intermediate from Step 1 | 2-chloro-3',5'-di-O-acetyl-6-O-(2,4,6-triisopropylbenzenesulfonyl)-2'-deoxyadenosine |

| 3 | Ammonolysis and Deprotection | NH₃/MeOH | Intermediate from Step 2 | 2-chloro-2'-deoxyadenosine (Cladribine) |

Source: google.com

The utility of this compound extends to the synthesis of various other halogenated and alkylated nucleoside derivatives. The same principles of using the acetyl groups for protection while modifying the purine (B94841) base apply. google.com Anhydrous diazotization conditions can be used to introduce not only chlorine but also bromine and iodine at the C2 position of the purine ring. google.com

Furthermore, the diacetylated derivative is a key intermediate for modifications at other sites. For example, after protecting the hydroxyl groups with acetyl moieties, the O6 position of the guanine can be alkylated under Mitsunobu reaction conditions. This O6-protected intermediate can then undergo further transformations, such as fluorination at the C2 position using reagents like t-butyl nitrite and hydrogen fluoride (B91410) in pyridine (B92270). This methodology highlights the versatility of 3',5'-O-diacetyl-2'-deoxyguanosine in creating a diverse library of modified nucleosides for various research purposes, including enzyme mechanism studies and as synthetic standards.

Building Block in Oligonucleotide Synthesis Methodologies

In the field of biotechnology and molecular biology, the chemical synthesis of DNA and RNA oligonucleotides is of paramount importance. This compound is a precursor for the preparation of the essential phosphoramidite (B1245037) building blocks used in this process.

The phosphoramidite method, pioneered in the early 1980s, is the universally accepted chemistry for the solid-phase synthesis of oligonucleotides. atdbio.combiotage.com This process involves the sequential addition of nucleotide monomers to a growing chain that is attached to a solid support, such as controlled pore glass (CPG). rsc.orgsigmaaldrich.com The synthesis proceeds in the 3' to 5' direction through a four-step cycle: deprotection, coupling, capping, and oxidation. rsc.orgsigmaaldrich.com

This compound itself is not directly used in the synthesis cycle but is a crucial starting material for creating the guanosine (B1672433) phosphoramidite monomer. The acetyl groups protect the 3' and 5' hydroxyls, allowing for the selective introduction of a phosphoramidite group at the 3'-position and a dimethoxytrityl (DMT) group at the 5'-position, along with protection of the exocyclic amino group of the guanine base.

Table 2: The Four Steps of Phosphoramidite Solid-Phase Synthesis

| Step | Name | Purpose |

|---|---|---|

| 1 | Deprotection (Detritylation) | Removal of the 5'-DMT protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. rsc.orgsigmaaldrich.com |

| 2 | Coupling | The free 5'-hydroxyl group attacks an incoming phosphoramidite monomer, which is activated by a catalyst like tetrazole, to form a phosphite (B83602) triester linkage. atdbio.combiotage.com |

| 3 | Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide. atdbio.comsigmaaldrich.com |

| 4 | Oxidation | Conversion of the unstable phosphite triester linkage into a more stable phosphate (B84403) triester using an oxidizing agent like iodine. biotage.comrsc.org |

Source: atdbio.combiotage.comrsc.orgsigmaaldrich.com

The repetitive and standardized nature of the phosphoramidite synthesis cycle has made it highly amenable to automation. nih.govresearchgate.net Modern DNA synthesizers are computer-controlled instruments that perform the four-step cycle in a highly efficient and parallel manner, allowing for the synthesis of many different oligonucleotides simultaneously. nih.govyoutube.com These automated systems precisely control the delivery of the required reagents, including the phosphoramidite building blocks, activators, capping solutions, and oxidizing agents, to the solid support columns. rsc.orgnih.gov The use of stable, protected phosphoramidite monomers, which are derived from precursors like this compound, is fundamental to the success and reliability of these automated protocols. nih.gov

A sophisticated strategy of using orthogonal protecting groups is essential for successful oligonucleotide synthesis. umich.edu These groups are classified as either transient or persistent. umich.edu The 4,4'-dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the incoming phosphoramidite monomer, is a transient protecting group. sigmaaldrich.comumich.edu It is acid-labile and is selectively removed at the beginning of each synthesis cycle (the detritylation step) to allow the coupling reaction to proceed. rsc.orgsigmaaldrich.com

In contrast, the protecting groups on the exocyclic amines of the nucleobases (e.g., isobutyryl for guanine) and the cyanoethyl group on the phosphate backbone are persistent protecting groups. umich.edunih.gov They remain intact throughout the chain assembly and are only removed during the final cleavage and deprotection step after the synthesis is complete. sigmaaldrich.com While the acetyl groups of this compound are used during the synthesis of the phosphoramidite monomer, they are not present during the actual oligonucleotide assembly on the synthesizer. The interplay between the transient 5'-DMT group and the persistent base and phosphate protecting groups ensures the high fidelity and efficiency of the automated synthesis process. sigmaaldrich.comumich.edu

Utilization in Alternative Oligonucleotide Coupling Chemistries (e.g., H-phosphonate, phosphodiester, phosphotriester methods)

Before the widespread adoption of the now-dominant phosphoramidite method, the chemical synthesis of oligonucleotides relied on several earlier coupling chemistries. These foundational methods, including the phosphodiester, phosphotriester, and H-phosphonate approaches, all depended on the same core principle: the sequential addition of protected nucleoside monomers to a growing chain. In these methods, protecting groups on the sugar hydroxyls and the exocyclic amine of the guanine base are essential to ensure the selective formation of the desired internucleotidic linkage. wikipedia.orgyoutube.com

The acetyl group is a well-established protecting group in organic synthesis. While modern methods predominantly use bulkier groups like the dimethoxytrityl (DMT) group for 5'-hydroxyl protection and other specific groups for the exocyclic amine, earlier syntheses often employed acyl groups, such as acetyls, for protection. springernature.comsigmaaldrich.com

Phosphodiester Method: Developed in the 1950s by Khorana and colleagues, this approach involved the coupling of a 5'-O-protected nucleoside with a 3'-O-protected nucleoside-5'-phosphate. wikipedia.org The resulting phosphodiester linkage was, however, charged and prone to side reactions, complicating the synthesis and purification process.

Phosphotriester Method: Introduced in the 1960s, this method improved upon the phosphodiester approach by protecting the phosphate group itself, typically with a group like 2-cyanoethyl. wikipedia.orgnih.govnih.gov This rendered the internucleotidic linkage neutral, improving solubility in organic solvents and simplifying purification. The use of suitably protected nucleosides, including those with acetylated hydroxyls, was fundamental to this technique's success.

H-phosphonate Method: Developed in the 1980s, this chemistry involves the coupling of a 5'-O-protected nucleoside with a nucleoside 3'-H-phosphonate monoester. wikipedia.orgresearchgate.netrsc.org The resulting H-phosphonate diester is then oxidized to form the stable phosphodiester linkage. This method offered the advantage of not requiring phosphate protection during the coupling step.

In each of these historical methods, a protected guanosine building block was necessary. The use of this compound would be consistent with the protection strategies of the era, serving as a precursor that could be further modified (e.g., by phosphorylation at the 5'-position after selective deacetylation) to become a reactive monomer for chain elongation.

Synthesis of Oligonucleotides Containing Site-Specific Guanosine Modifications

A critical application for protected nucleosides like this compound is in the synthesis of oligonucleotides that contain a specific chemical modification at a pre-determined guanosine residue. These site-specifically modified oligonucleotides are invaluable tools for studying DNA damage, DNA repair mechanisms, and the structural and functional consequences of DNA lesions. atdbio.com

The synthesis of these modified sequences often relies on a post-synthetic modification strategy or, more commonly, the incorporation of a specially prepared building block derived from a protected nucleoside. The synthesis of oligonucleotides containing deoxyxanthosine (dX), the deamination product of guanine, serves as a relevant example. The process begins with deoxyguanosine, which is chemically converted to the desired modified nucleoside, fully protected, and then prepared as a phosphoramidite monomer for automated DNA synthesis. mit.edu This allows for the precise placement of the deoxyxanthosine lesion within a DNA sequence to study its mutagenic potential. researchgate.netmit.edunih.govnih.govoup.com

The choice of protecting groups is paramount and must be compatible with the chemistry required to introduce the modification and the conditions of oligonucleotide synthesis. While modern syntheses of modified oligonucleotides often employ base-labile protecting groups like phenoxyacetyl or isopropylphenoxyacetyl for the exocyclic amines to allow for mild deprotection conditions, the fundamental role of a protected precursor remains the same. nih.gov this compound can serve as a starting material for the creation of these specialized, modified phosphoramidite building blocks.

Contributions to the Development of Synthetic Nucleic Acid Analogs

Beyond its role in synthesizing standard and site-specifically modified DNA, this compound and its derivatives are important intermediates in the creation of synthetic nucleic acid analogs. These analogs feature modifications to the sugar, base, or phosphate backbone and are designed to have enhanced properties, such as increased stability against nuclease degradation, improved binding affinity to target sequences, or novel biological activities.

A prominent example is the synthesis of 2'-fluoro-modified nucleic acids. The substitution of the 2'-hydroxyl group with a fluorine atom can significantly enhance the thermal stability of a nucleic acid duplex and confer resistance to enzymatic degradation, making these analogs promising candidates for therapeutic applications like antisense therapy.

The synthesis of 2'-deoxy-2'-fluoroguanosine (B44010) analogs illustrates the utility of acetylated intermediates. In one reported pathway, a protected precursor is converted to N2, O3', O5'-triacetyl-2'-deoxy-2'-fluoroguanosine. This intermediate, which closely resembles the title compound, is then further processed to create the final 2'-deoxy-2'-fluoroguanyl-(3',5')-guanosine dinucleotide, a key component for building longer 2'-fluoro-modified oligonucleotides. nih.gov This highlights how acetyl protecting groups are integral to the synthetic schemes for producing these valuable nucleic acid analogs.

The development of such analogs is a cornerstone of medicinal chemistry and molecular biology, providing powerful tools for research and potential new classes of therapeutics. The foundational chemistry, which relies on versatile protected intermediates like this compound, is essential for these advancements.

Structural Characterization and Conformational Analysis in Academic Investigations

X-ray Crystallographic Studies of 2'-Deoxy-3',5'-di-O-acetylguanosine

X-ray diffraction analysis of single crystals of this compound has provided a precise atomic-level description of its structure in the solid state. These studies reveal the specific arrangement of molecules within the crystal lattice and the nature of the non-covalent forces that govern this organization.

Crystal Packing and Intermolecular Interactions

The guanine (B1146940) bases of the two independent molecules are linked to form a nearly planar system, with the angle between the two guanine rings being only 5.0(1)°. cdnsciencepub.com This arrangement is stabilized by specific hydrogen bonds. The molecules organize into one-dimensional ribbons, a motif that differs from the parallel base pairing sometimes observed in other nucleoside derivatives. cdnsciencepub.com

Analysis of Hydrogen Bonding Networks and Planar Base Systems

A defining feature of the crystal structure is the extensive hydrogen bonding network. The two independent guanine bases are connected via N(1)-H···N(7) and N(2)-H···O(6) hydrogen bonds, creating a virtually planar dimeric system. cdnsciencepub.comcdnsciencepub.com This specific interaction pattern is crucial for the supramolecular assembly in the crystal. One of the N-H bonds of the amino group (NH2) on molecule II is involved in a bifurcated hydrogen bond. cdnsciencepub.com

The guanine base itself is an aromatic, planar system. The planarity of this purine (B94841) ring system is a key structural feature, facilitating the stacking interactions and the formation of the observed hydrogen-bonded network. cdnsciencepub.com This type of hydrogen bonding has also been observed in related structures like guanosine (B1672433) dihydrate. nih.gov

Solution-State Conformational Analysis via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To understand the behavior of this compound in a biologically relevant environment, high-resolution NMR spectroscopy is employed. These studies, typically conducted in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveal the molecule's dynamic conformational preferences in solution. cdnsciencepub.comcdnsciencepub.com

Assignment of Proton NMR Signals and Coupling Constants

Proton (¹H) NMR spectroscopy allows for the identification and assignment of signals corresponding to each hydrogen atom in the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while the coupling constants (J) provide information about the spatial relationship between neighboring protons. cdnsciencepub.comkhanacademy.org A 300 MHz ¹H NMR spectrum in DMSO-d6 shows distinct signals for the acetyl methyl groups, the deoxyribose sugar protons, the guanine H(8) proton, and the amino protons. cdnsciencepub.com

Table 1: ¹H NMR Signal Assignments for this compound in DMSO-d6 cdnsciencepub.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | 1.94 | s (singlet) |

| Acetyl CH₃ | 1.97 | s (singlet) |

| H(2'') | 2.33 | m (multiplet) |

| H(2') | 2.81 | m (multiplet) |

| H(4')/H(5'') | 4.11 | m (multiplet) |

| H(5') | 4.15 | m (multiplet) |

| H(3') | 5.19 | m (multiplet) |

| H(1') | 6.03 | dd (doublet of doublets) |

| NH₂ | 6.40 | bs (broad singlet) |

The multiplicity of a signal describes its splitting pattern (e.g., singlet, doublet, multiplet), which arises from spin-spin coupling with adjacent protons. uci.edu

Analysis of Rotational Isomers around Glycosidic and Exocyclic Bonds (e.g., C(4′)—C(5′) linkage rotamers)

The conformation of a nucleoside is further defined by the rotation around several key single bonds. Two of the most important are the glycosidic bond (C1'—N9) and the exocyclic C(4')—C(5') bond.

Glycosidic Bond: Rotation around the C1'—N9 bond determines the orientation of the guanine base relative to the sugar. The two main conformations are anti, where the base is positioned away from the sugar, and syn, where it is positioned over the sugar ring. colostate.edu For most purine deoxynucleosides, the anti conformation is predominant, as it minimizes steric hindrance. colostate.edu

Exocyclic C(4')—C(5') Bond: Rotation around this bond determines the position of the 5'-acetyl group. There are three classical staggered rotamers: gauche+ (g+), trans (t), and gauche- (g-). In the solid state, the two independent molecules of this compound adopt either the g+ or t rotamer conformations. cdnsciencepub.com However, in solution, NMR studies indicate that there is an approximately equal distribution among all three rotamers (g+, t, and g-), highlighting the molecule's increased conformational flexibility in solution compared to the crystalline state. cdnsciencepub.com

Supplementary Spectroscopic Techniques for Structural Elucidation (e.g., UV, Mass Spectrometry, Infrared Spectroscopy for synthetic validation)

In the structural analysis and synthetic validation of this compound, a suite of supplementary spectroscopic techniques is indispensable. Mass spectrometry (MS) and Ultraviolet (UV) spectroscopy, often coupled with separation methods like High-Performance Liquid Chromatography (HPLC), are fundamental in confirming the molecular identity and purity of the compound.

In studies investigating the effects of UV light on acetylated nucleosides, 3',5'-di-O-acetyl-2'-deoxyguanosine was used as a starting material. Following UV irradiation in the presence of a photosensitizer, the resulting products were separated by reverse-phase HPLC. nih.govnih.gov The identity of these photoproducts was then confirmed by comparing their individual UV and mass spectra against previously reported and authenticated values. nih.govnih.gov This methodology underscores the power of MS in determining the molecular weight of the parent compound and its derivatives, while UV spectroscopy provides crucial information about the electronic structure of the purine chromophore, which is sensitive to chemical modifications.

Infrared (IR) spectroscopy serves as a valuable tool for synthetic validation. Although detailed IR spectral data for this specific compound is not extensively published in comparative studies, its application would focus on identifying key functional groups. For this compound, IR analysis would be used to confirm the successful acetylation of the parent nucleoside, 2'-deoxyguanosine (B1662781). The presence of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester groups would be a primary indicator of the modification. Furthermore, the characteristic absorptions for N-H and O-H stretches would also be monitored to verify the state of the guanine base and the absence of free hydroxyl groups on the sugar moiety.

Table 1: Application of Spectroscopic Techniques for this compound

| Spectroscopic Technique | Application in Analysis | Key Findings/Purpose |

| Mass Spectrometry (MS) | Molecular weight determination and structural identification of reaction products. | Used to confirm the mass of photoproducts generated from UV irradiation, aiding in their definitive identification. nih.govnih.gov |

| UV Spectroscopy | Analysis of the purine chromophore and identification of separated compounds. | The UV spectra of HPLC-separated products are compared with known standards to identify modifications to the guanine base. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification for synthetic validation. | Primarily used to verify the presence of acetyl groups through their characteristic carbonyl (C=O) stretching bands. |

| HPLC | Separation of the target compound from reactants and byproducts. | Essential for isolating photoproducts for individual spectroscopic analysis. nih.govnih.gov |

Relationship Between Specific Chemical Modifications and Molecular Conformation

The chemical modifications of this compound, specifically the introduction of acetyl groups at the 3'- and 5'-positions of the deoxyribose sugar, have a defined influence on its three-dimensional structure. The conformation of this molecule has been meticulously investigated through high-resolution proton nuclear magnetic resonance ('H NMR) and single-crystal X-ray diffraction studies. cdnsciencepub.com

The X-ray analysis reveals that the molecule crystallizes with two independent molecules in the asymmetric unit, which are linked by hydrogen bonds to form a nearly planar system. cdnsciencepub.com The crucial conformational features are dictated by the acetyl modifications.

Sugar Pucker: The five-membered furanose ring is not planar and adopts a specific "puckered" conformation. For this compound, the sugar conformation is described as being intermediate between a C1'-exo and C2'-endo pucker. This specific shape of the sugar ring is a direct consequence of the steric and electronic effects of the substituents, including the 3'-acetyl group.

Glycosidic Bond Conformation: The orientation of the guanine base relative to the sugar ring is described by the glycosidic torsion angle (χ). In the solid state, this molecule exclusively adopts an anti conformation. cdnsciencepub.com This places the bulky part of the purine base away from the sugar ring, which is the energetically preferred orientation for most purine nucleosides.

Exocyclic C(4')-C(5') Bond: The conformation around the C(4')-C(5') bond, which connects the sugar ring to the 5'-acetyl group, is also influenced by the modification. In the solid state, this bond predominantly exists in the gauche+ (g+) or trans (t) rotameric forms. cdnsciencepub.com However, studies in a DMSO-d6 solution indicate a more flexible nature, with an almost equal distribution among the gauche+, trans, and gauche- rotamers. cdnsciencepub.com This highlights a subtle difference between the fixed solid-state structure and the dynamic solution-state conformation.

Table 2: Selected Crystal and Conformational Data for this compound

| Parameter | Description | Value/Observation | Reference |

| Crystal System | The geometric arrangement of atoms in the crystal. | Triclinic | cdnsciencepub.com |

| Space Group | The symmetry group of the crystal. | P1 | cdnsciencepub.com |

| Cell Dimensions | The lengths and angles of the unit cell. | a = 8.643 Å, b = 10.122 Å, c = 10.391 Å, α = 87.04°, β = 73.58°, γ = 72.37° | cdnsciencepub.com |

| Sugar Pucker | The conformation of the deoxyribose ring. | Intermediate between C1'-exo and C2'-endo | cdnsciencepub.com |

| Glycosidic Bond (χ) | The orientation of the guanine base relative to the sugar. | anti conformation | cdnsciencepub.com |

| C(4')-C(5') Conformation | The rotation around the exocyclic bond. | gauche+ (g+) or trans (t) in solid state; flexible in solution. | cdnsciencepub.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of guanosine (B1672433) derivatives. These calculations determine the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT can model the molecule's ground-state electronic structure, revealing key information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osti.govrutgers.edu The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species, indicating likely sites for nucleophilic or electrophilic attack.

For guanosine derivatives, DFT calculations can map the electrostatic potential onto the electron density surface, highlighting regions of positive and negative charge. This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for the self-assembly properties discussed later. Furthermore, DFT methods can be employed to study the electronic structure of radical species derived from guanosine. mdpi.com For instance, the localization of excess electrons upon the formation of a radical cation can be predicted, which is a key aspect of understanding DNA damage and repair mechanisms. aps.org Theoretical studies have successfully calculated the electronic and geometrical structures of various complex molecules, providing a robust framework for investigating acetylated deoxyguanosine. vu.nl

Molecular Dynamics Simulations for Conformational Landscapes of Derivatives

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing researchers to explore the different shapes (conformations) a molecule can adopt. nih.govarxiv.org For a flexible molecule like 2'-Deoxy-3',5'-di-O-acetylguanosine, key conformational variables include the puckering of the deoxyribose sugar ring, the rotation around the glycosidic bond (defining the syn and anti conformations of the guanine (B1146940) base relative to the sugar), and the orientation of the acetyl groups.

These simulations reveal the relative energies of different conformations and the energy barriers between them, mapping out a detailed conformational energy landscape. nih.gov This is crucial because the biological activity and self-assembly behavior of nucleoside derivatives are often dictated by a preferred conformation. For example, the formation of G-quadruplexes versus G-ribbons is highly dependent on the syn or anti conformation of the guanosine units. unibo.itresearchgate.net MD simulations can predict the conformational preferences of acetylated guanosine derivatives, explaining how the addition of acetyl groups might influence the molecule's structure and its ability to participate in larger assemblies.

Mechanistic Studies of Reactions Involving this compound

Transition State Analysis for Nucleobase Modifications

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A key point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. medium.com Methods such as Quadratic Synchronous Transit (QST2) or Berny optimization are used to locate these high-energy, unstable structures. joaquinbarroso.comyoutube.com Once the TS is found, its structure provides a snapshot of the bond-breaking and bond-forming processes, and its energy determines the activation energy and, consequently, the reaction rate.

For this compound, transition state analysis can be applied to understand its synthesis, degradation, or modification. For example, the mechanism of nucleophilic substitution at the base or acylation at the sugar can be explored. Calculating the transition states for different potential pathways allows chemists to predict which reactions are most likely to occur under specific conditions, guiding synthetic strategies and providing insight into potential metabolic transformations.

Energy Profiles of Radical-Induced Reactions (e.g., Methylation)

Guanosine is particularly susceptible to damage from radical species, such as the hydroxyl radical (OH•), which can be generated by ionizing radiation or metabolic processes. Computational studies have been used to create detailed energy profiles for such reactions. nih.gov DFT calculations can map the entire reaction pathway for processes like hydrogen abstraction from the sugar or radical addition to the guanine base. nih.govresearchgate.net These calculations provide the Gibbs free energy changes for each step, including the formation of intermediates and the energy of the transition states. nih.gov

For example, studies on guanosine have shown that OH-radical attack can lead to the formation of various oxidized products. The calculated energy profiles reveal which sites on the molecule are most vulnerable and which reaction pathways are most energetically favorable. nih.govresearchgate.net One study on guanosine radical cations used time-dependent DFT to predict absorption spectra and transition-state theory to calculate rate constants for dissociation, showing how computational methods can explain experimental observations of radical behavior. acs.org This type of analysis is directly applicable to this compound, helping to predict how the acetyl groups might alter the molecule's susceptibility to radical-induced damage.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are increasingly used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net A prominent example is the calculation of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Projector Augmented-Wave (GIPAW) method, often used with DFT, has become a routine and highly accurate tool for calculating NMR chemical shifts and quadrupolar coupling constants in solid materials. nih.govwarwick.ac.uk

This "NMR crystallography" approach involves comparing the computationally predicted spectrum with the experimental solid-state NMR spectrum. unibo.it A strong match provides high confidence in the assigned structure. For guanosine derivatives, GIPAW-DFT calculations can distinguish between different self-assembled structures, such as ribbons or quartets, by probing the subtle changes in chemical shifts caused by intermolecular interactions like hydrogen bonding and π-π stacking. unibo.itresearchgate.net By calculating the NMR parameters for a proposed structure of this compound and its aggregates, researchers can validate experimental assignments and gain a deeper understanding of its three-dimensional structure. grafiati.com

Insights into Intermolecular Interactions and Self-Assembly Properties of Guanosine Derivatives

The ability of guanosine and its derivatives to form ordered supramolecular structures is governed by a complex interplay of non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.org Computational modeling provides essential insights into these forces that are difficult to isolate experimentally. frontiersin.org DFT and MD simulations can be used to analyze the geometry and energetics of these interactions. nih.gov

For guanosine derivatives, computational studies have characterized the specific hydrogen-bonding patterns (e.g., Hoogsteen vs. Watson-Crick) that lead to the formation of G-quartets, the building blocks of G-quadruplex DNA. nih.gov Similarly, the stacking interactions between the aromatic guanine bases, which contribute significantly to the stability of these assemblies, can be quantified. nih.gov By modeling derivatives like this compound, simulations can predict how the acetyl groups might sterically or electronically influence these interactions, potentially favoring one type of self-assembled structure over another. unibo.it These computational insights are crucial for designing novel guanosine-based materials with specific self-assembly properties for applications in nanotechnology and biomaterials. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Transformations and Cascade Reactions

The future of nucleoside synthesis lies in the development of more efficient and selective chemical reactions. For 2'-deoxyguanosine (B1662781) derivatives, this includes moving beyond traditional protection and coupling schemes to novel transformations.

One emerging area is the use of enzymatic cascades for the synthesis of modified nucleosides. nih.govnih.govresearchgate.net These one-pot reactions, utilizing a sequence of enzymes like ribokinase, phosphopentomutase, and nucleoside phosphorylase, offer a highly stereoselective and environmentally benign alternative to multi-step chemical syntheses that require extensive protecting group manipulations. nih.govresearchgate.net Research is focused on comparing mesophilic and thermophilic enzyme pathways to optimize the synthesis of various nucleoside analogues, including those derived from 2'-deoxyribose. nih.govnih.gov The efficiency of these cascades can be remarkable, with some enzymatic systems quantitatively producing the desired nucleosides from simple sugars like D-ribose and D-arabinose. nih.gov

Another innovative approach involves the late-stage functionalization of the purine (B94841) core. For instance, a novel method has been developed for the synthesis of 2'-deoxyguanosine from the more readily available 2'-deoxyadenosine. tandfonline.com This process involves the complete protection of the deoxyadenosine (B7792050) sugar and exocyclic amine, followed by a key C2 nitration step, subsequent reduction of the nitro group, and an enzymatic deamination to yield the guanosine (B1672433) derivative. tandfonline.com Such strategies, which modify the nucleobase late in the synthetic sequence, provide a divergent route to a variety of 2-substituted purine analogues. tandfonline.com

Furthermore, protecting-group-free selective functionalization is a significant goal. Recent work has demonstrated the direct and chemoselective acylation and phosphorylation of the 3'-hydroxyl group of nucleosides, a position typically less reactive than the 5'-hydroxyl. nih.govrsc.org This was achieved by using specific reagents that promote an intramolecular hydrogen bond between the 5'-hydroxyl and the nucleobase, effectively shielding the 5'-position and directing reactivity to the 3'-position. nih.gov This method provides a novel, simple, and general approach to creating 3'-modified nucleosides that previously required tedious protection-deprotection sequences. nih.govrsc.org

Exploration of Advanced Orthogonal Protecting Group Strategies

The synthesis of complex oligonucleotides and bioconjugates hinges on the precise control offered by orthogonal protecting groups—groups that can be removed under specific conditions without affecting others. The acetyl groups in 2'-Deoxy-3',5'-di-O-acetylguanosine represent a simple form of protection, but the future demands more sophisticated strategies.

A key challenge in assembling large or highly structured DNA fragments is the formation of unwanted secondary structures that can block ligation or other modifications. nih.govnih.gov An advanced strategy to overcome this involves using a protecting group that not only blocks chemical reactivity but also prevents hybridization. The dimethylacetamidine (Dma) group, for example, has been shown to be an effective orthogonal protecting group for the exocyclic amine of adenine (B156593). nih.govnih.govresearchgate.net It remains intact under the "ultra-mild" deprotection conditions (like potassium carbonate in methanol) that remove other base-protecting groups, thus preventing undesired base pairing. nih.govnih.gov The Dma group is then removed later using a different reagent, such as ammonia (B1221849) in methanol (B129727). nih.gov This strategy has been successfully used to synthesize a circular 54-mer oligonucleotide of human telomere repeats, a feat not possible with conventional methods. nih.govnih.gov

The development of a diverse toolbox of protecting groups removable under different conditions (acid, base, light, fluoride (B91410) ions) is crucial. This allows for the selective unmasking of specific functional groups on a nucleoside or oligonucleotide, enabling site-specific modifications.

| Protecting Group Type | Example Group | Removal Conditions | Application Context |

| Acid-Labile | 4,4′-dimethoxytrityl (DMTr) | Mild Acid | Transient 5'-OH protection in standard oligonucleotide synthesis. |

| Base-Labile | Benzoyl (Bz), Acetyl (Ac) | Ammonia, K₂CO₃/Methanol | Standard protection for exocyclic amines on nucleobases. wikipedia.org |

| Fluoride-Labile | tert-butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) | 2'-OH protection in RNA synthesis. |

| Photolabile | 2-nitrobenzyloxymethyl (NBOM) | UV Light | Orthogonal deprotection for sensitive substrates. |

| Orthogonal Amine Protection | Dimethylacetamidine (Dma) | Ammonia/Methanol | Prevents hybridization; orthogonal to mild base deprotection. nih.govnih.gov |

| Allylic | Allyloxycarbonyl (alloc) | Pd(0) catalyst | Orthogonal protection for solid-phase modification. nih.gov |

This table provides examples of different classes of protecting groups and their applications in nucleoside and oligonucleotide chemistry.

The future will likely see the development of even more refined orthogonal systems, perhaps involving "safety-catch" linkers that are stable until activated by a specific chemical transformation, providing an additional layer of control for constructing highly complex molecular architectures.

Integration into Complex Bioconjugate Synthesis Methodologies

Protected nucleosides like this compound are essential starting materials for creating bioconjugates, where oligonucleotides are linked to other molecules like peptides, fluorophores, or lipids to create functional tools for diagnostics and therapeutics. acs.org

Future research will focus on more seamless and efficient ways to integrate guanosine derivatives into these complex structures. This involves the development of novel "convertible" nucleosides—modified nucleosides that carry a reactive functionality, which can be chemically transformed after incorporation into an oligonucleotide. For example, novel phosphoramidites based on aminomethyl and mercaptomethyl sugar derivatives have been designed. acs.org These tethers, which can be prepared with their own orthogonal protecting groups, allow for the site-specific introduction of multiple different ligands into a single oligonucleotide. acs.org

The synthesis of complex nucleoside antibiotics and other natural products also provides a roadmap for future bioconjugation strategies. acs.org These syntheses often require the assembly of multiple, distinct molecular fragments, a challenge analogous to creating complex bioconjugates. The lessons learned in total synthesis, particularly regarding stereocontrol and the coupling of disparate molecular entities, will be invaluable.

Moreover, the development of modified nucleosides with unique properties, such as 2'-fluoro-2'-deoxyguanosine, enhances the stability and nuclease resistance of the resulting oligonucleotides, making them more robust for in-vivo applications. biosynth.com The integration of such modified building blocks is a key area of ongoing research.

Computational Design and Discovery of Novel Guanosine-Based Chemical Probes

Computational chemistry is becoming an indispensable tool in the design of new molecules, and guanosine-based probes are no exception. In silico methods allow researchers to predict the properties and behavior of molecules before undertaking complex and costly syntheses.

One emerging application is the computational design of probes to target specific nucleic acid structures or sequences. plos.org For example, multiscale computational models can be used to screen libraries of small molecules to identify candidates that target specific cells or tissues. plos.org Free energy perturbation (FEP) calculations can predict the binding affinity of nucleoside analogues to target enzymes, such as viral polymerases, prioritizing synthetic candidates for development as antiviral drugs. nih.gov This approach allows for the rational design of nucleoside analogues that can meet the multi-target requirements for antiviral activity, considering both inhibition of the viral enzyme and processing by host kinases. nih.gov

Computational modeling is also used to understand and predict the behavior of guanosine-based materials. For instance, simulations can help elucidate the structure of the nucleotide-binding site in proteins, guiding the design of inhibitors. nih.gov In the context of self-assembling systems, computational methods can predict how modifications to guanosine derivatives will affect their ability to form structures like G-quadruplexes.

A notable example involves the design of photosensitive probes. A guanosine derivative functionalized with a photoisomerizable azobenzene (B91143) moiety was designed as a probe for DNA base-pairing. researchgate.netacs.org Upon irradiation with light, the azobenzene switches configuration, disrupting the hydrogen bonding between the guanosine derivative and a complementary cytidine (B196190) derivative. researchgate.netacs.org This change can be detected and analyzed, demonstrating how computational design can lead to novel tools for studying molecular interactions at interfaces. researchgate.net

Contribution to Fundamental Understanding of Nucleoside and Nucleic Acid Chemistry

The study of modified nucleosides, including intermediates like this compound, continues to provide profound insights into the fundamental chemistry of DNA and RNA.

Research into DNA damage mechanisms is a prime example. Studies on the products formed when 2'-deoxyguanosine derivatives are exposed to UV light in the presence of photosensitizers help to unravel the chemical pathways of DNA damage that can lead to mutations. nih.gov Similarly, identifying the adducts formed by environmental mutagens, such as the food contaminant acrylamide, and studying their effects on DNA replication provides a molecular basis for understanding mutagenicity. nih.gov

The synthesis and study of nucleosides with modified bases or sugars challenge and refine our understanding of the forces that govern DNA structure and recognition. nih.govdtic.mil By replacing natural nucleobases with "shape mimics"—molecules that are sterically similar but lack the hydrogen-bonding functionalities of the natural bases—researchers have been able to probe the relative importance of shape complementarity versus hydrogen bonding in DNA replication and stability. dtic.mil

Furthermore, detailed physicochemical studies, such as quantifying the acid-base properties of guanine (B1146940) derivatives and dinucleotides like d(pGpG), provide essential data for understanding interactions between DNA and metal ions or proteins. nih.gov These fundamental parameters are critical for accurately modeling nucleic acid behavior and for designing molecules that can interact with DNA in a predictable manner. nih.gov Ultimately, every new derivative synthesized and every reaction pathway explored adds another piece to the intricate puzzle of nucleic acid chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Deoxy-3',5'-di-O-acetylguanosine?

- Methodology :

- Use protective group strategies, such as 1,1,3,3-tetraisopropyldisiloxane (TIPS) to block hydroxyl groups during synthesis, followed by acetylation at the 3' and 5' positions .

- Optimize deoxychlorination using POCl₃ with N,N-dimethylaniline and benzyltriethylammonium chloride (BTEA-Cl) to achieve high yields (~85–90%) of intermediates .

- Validate purity via reverse-phase HPLC and confirm structural integrity using ¹H/¹³C NMR spectroscopy .

Q. How should researchers characterize the compound’s stability and storage requirements?

- Methodology :

- Store at +4°C in anhydrous conditions to prevent hydrolysis of acetyl groups .

- Monitor degradation via mass spectrometry (ESI-MS) and compare with freshly synthesized batches. Use deuterated solvents (e.g., DMSO-d₆) for NMR stability assessments .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- Employ ¹H/¹³C NMR to identify acetyl proton signals (δ ~2.0–2.2 ppm) and sugar moiety resonances (δ ~3.5–6.0 ppm) .

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (m/z 351.31) .

- Validate glycosidic bond stability via thermal denaturation studies in aqueous buffers .

Advanced Research Questions

Q. How can the reaction of this compound with HOBr be optimized to minimize byproducts?

- Methodology :

- Conduct kinetic studies under varying temperatures (0–25°C) and stoichiometric ratios (1:1 to 1:3 HOBr:substrate) to identify optimal conditions for spiro lactone dihydropyridone formation .

- Use LC-MS to monitor intermediates and adjust reaction quenching times (e.g., rapid neutralization with NaHCO₃) .

- Compare solvent effects (acetonitrile vs. DMF) on reaction selectivity .

Q. What role do the 3' and 5' acetyl groups play in modulating reactivity during oligonucleotide synthesis?

- Methodology :

- Synthesize oligonucleotides containing the acetylated nucleoside and compare melting temperatures (Tₘ) with non-acetylated analogs to assess base-pairing stability .

- Evaluate cross-linking efficiency using alkylating agents (e.g., chloroethylnitrosoureas) and repair kinetics with human O⁶-alkylguanine-DNA alkyltransferase (AGT) .

- Perform molecular dynamics simulations to model steric effects of acetyl groups on DNA helix conformation .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodology :

- Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction pathways and identify competing mechanisms .

- Apply QSAR analysis to correlate substituent electronic effects with reaction outcomes .

Q. What strategies enable the study of metal ion interactions with this compound?

- Methodology :

- Use UV-Vis and circular dichroism (CD) spectroscopy to monitor complexation with transition metals (e.g., Cd²⁺ or Zn²⁺) .

- Perform potentiometric titrations to determine binding constants (log K) for metal-nucleoside interactions .

- Investigate biological implications by testing metal-coordinated derivatives in enzymatic assays (e.g., polymerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.